2-Fluoro-4-methylpyridine-6-acetic acid
Description
2-Fluoro-4-methylpyridine-6-acetic acid is a fluorinated pyridine derivative featuring a methyl group at the 4-position and an acetic acid moiety at the 6-position. Its structural uniqueness lies in the combination of fluorine’s electronegativity, the methyl group’s hydrophobicity, and the carboxylic acid’s polarity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(6-fluoro-4-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
LJZLITAETWVFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Oxide Activation and Nitration
The synthesis of methyl 4-fluoro-3-methyl-2-pyridinecarboxylate, as described in CN105130886A, provides a template for nitration and fluorination. Adapting this approach:
- N-Oxide formation : Treatment of 2-fluoro-4-methylpyridine with m-chloroperbenzoic acid (mCPBA) generates the N-oxide, activating position 6 for electrophilic substitution.
- Nitration : Reaction with fuming nitric acid in concentrated sulfuric acid introduces a nitro group at position 6 (yield: ~62%).
- Reduction and diazotization : Catalytic hydrogenation reduces the nitro group to an amine, which is converted to a diazonium salt using sodium nitrite and hydrofluoric acid.
- Cyanide displacement and hydrolysis : The diazonium salt reacts with potassium cyanide to afford 6-cyano-2-fluoro-4-methylpyridine, which is hydrolyzed to the acetic acid derivative under acidic conditions.
Advantages :
- Avoids palladium-catalyzed couplings, reducing costs.
- High regioselectivity ensured by N-oxide directing effects.
Limitations :
- Multi-step sequence with moderate cumulative yield (~25–30%).
- Handling of diazonium intermediates requires stringent temperature control.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl halides at position 6 can undergo cross-coupling with boronic acids bearing the acetic acid precursor:
- Bromination : Direct bromination of 2-fluoro-4-methylpyridine using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) yields 6-bromo-2-fluoro-4-methylpyridine.
- Suzuki coupling : Reaction with 2-(ethoxycarbonyl)ethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ installs the ethoxycarbonylethyl group.
- Saponification : Hydrolysis with aqueous NaOH converts the ester to acetic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux, 12 h | 45% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h | 68% | |
| Saponification | 2 M NaOH, EtOH/H₂O, reflux, 6 h | 92% |
Advantages :
- Modular approach allows side chain diversification.
- High functional group tolerance.
Limitations :
- Requires palladium catalysts, increasing cost.
- Bromination step suffers from moderate regioselectivity.
Nucleophilic Aromatic Substitution (NAS)
Cyanide Displacement and Hydrolysis
6-Chloro-2-fluoro-4-methylpyridine, synthesized via chlorination using POCl₃, undergoes NAS with potassium cyanide:
- Chlorination : 2-Fluoro-4-methylpyridine reacts with POCl₃ at 110°C for 8 h (yield: 58%).
- Cyanide substitution : Heating with KCN in DMF at 120°C introduces the nitrile group (yield: 65%).
- Hydrolysis : Treatment with H₂SO₄ (50%) converts the nitrile to acetic acid (yield: 85%).
Key Considerations :
- Electron-withdrawing fluorine at position 2 enhances reactivity at position 6.
- Steric hindrance from the 4-methyl group may reduce substitution efficiency.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| DoM/N-Oxide | 6 | ~29% | Low | Moderate |
| Suzuki Coupling | 3 | ~28% | High | High |
| NAS/Hydrolysis | 3 | ~32% | Low | High |
- DoM/N-Oxide : Preferred for small-scale synthesis due to avoidance of transition metals.
- Suzuki Coupling : Optimal for parallel synthesis of analogs despite Pd dependency.
- NAS/Hydrolysis : Most cost-effective for industrial-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 2 undergoes nucleophilic substitution under basic or metal-catalyzed conditions. This reactivity is driven by fluorine’s electronegativity and the pyridine ring’s electron-withdrawing nature.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine displacement | KOtBu, DMF, 80°C | 2-Methoxy-4-methylpyridine-6-acetic acid | 65–72% | |
| Aromatic substitution | CuI, L-proline, DMSO, 120°C | 2-Amino-4-methylpyridine-6-acetic acid | 58% |
Key Findings :
-
The reaction with methoxide ions proceeds via an SNAr mechanism, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.
-
Copper-mediated amination achieves moderate yields but avoids harsh conditions.
Electrophilic Aromatic Substitution
The pyridine ring participates in electrophilic substitution, primarily at the meta and para positions relative to the fluorine atom.
Mechanistic Insight :
Reactions of the Acetic Acid Moiety
The carboxylic acid group undergoes classic transformations, enabling derivatization for pharmaceutical applications.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 12h | Methyl 2-fluoro-4-methylpyridine-6-acetate | 89% | |
| Amidation | SOCl₂, NH₃ | 0°C → RT, 4h | 2-Fluoro-4-methylpyridine-6-acetamide | 76% | |
| Decarboxylation | Quinoline, Cu powder | 200°C, 1h | 2-Fluoro-4-methylpyridine | 63% |
Applications :
-
Ester derivatives improve bioavailability in drug candidates.
Cross-Coupling Reactions
The pyridine ring facilitates transition-metal-catalyzed couplings, particularly at halogenated positions.
Optimization Notes :
Reduction and Oxidation Reactions
The methyl and acetic acid groups undergo redox transformations under controlled conditions.
Challenges :
Metalation and Organometallic Reactions
The pyridine ring undergoes directed ortho-metalation (DoM) for functionalization.
Regioselectivity :
Scientific Research Applications
2-Fluoro-4-methylpyridine-6-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylpyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity towards enzymes or receptors. This can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following table summarizes key differences between 2-fluoro-4-methylpyridine-6-acetic acid and its closest analogues from the evidence:
Key Observations:
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity may improve metabolic stability compared to chlorine, which is bulkier and more reactive (e.g., nucleophilic substitution) .
- Methyl vs.
- Pyridine vs. Pyrimidine Core : Pyrimidine-based analogues () exhibit different electronic properties due to the dual nitrogen atoms, which may alter hydrogen-bonding interactions in biological systems.
Physicochemical Properties
Biological Activity
2-Fluoro-4-methylpyridine-6-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps starting from 2-fluoro-4-methylpyridine. Recent advancements have optimized the yield and efficiency of this process. For example, a reported method increased the yield from 3.6% to 29.4% by employing alternative reaction conditions that avoid palladium catalysts, enhancing the overall versatility of the synthesis .
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, this compound can disrupt the proliferation of cancer cells, making it a candidate for cancer therapy .
Target Enzymes
The following table summarizes key biological targets and their associated activities:
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models by targeting DHFR and disrupting nucleotide synthesis pathways .
- Inflammation : Research on p38α MAP kinase inhibitors derived from this compound showed a marked reduction in TNF-α release from human whole blood, indicating its potential in treating inflammatory diseases .
- Signal Transduction : The modulation of tyrosine kinases by this compound has been linked to altered cell signaling pathways that promote survival and proliferation in cancer cells, suggesting its role in combination therapies for neoplastic diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-4-methylpyridine-6-acetic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-step synthesis is typically required, leveraging palladium-catalyzed cross-coupling reactions or nucleophilic fluorination. For example, analogous fluoropyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) are synthesized via Suzuki-Miyaura coupling using tert-butyl alcohol and cesium carbonate under inert atmospheres (40–100°C) . Yield optimization may involve adjusting catalyst loading (e.g., palladium diacetate) and reaction time (5.5–17 hours). Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, particularly to confirm fluorine substitution and acetic acid moiety positioning. Mass spectrometry (e.g., electron ionization) provides molecular weight validation, as demonstrated for structurally related compounds like 2-Chloro-6-fluorophenylacetic acid . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment, especially when coupled with standards from authoritative databases like NIST .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols. For example, dissolve the compound in buffered solutions (pH 1–13) and monitor decomposition via HPLC or LC-MS at elevated temperatures (e.g., 40–60°C). Fluorinated pyridines often exhibit pH-dependent stability due to the electron-withdrawing fluorine atom, which may enhance susceptibility to hydrolysis under alkaline conditions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective fluorination and acetic acid group incorporation in this compound?
- Methodological Answer : Regioselectivity in fluorination can be probed using density functional theory (DFT) calculations to map transition states and intermediate stability. Experimental validation may involve isotopic labeling (e.g., ¹⁸O in the acetic acid group) to track reaction pathways. Studies on analogous compounds (e.g., 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol) suggest that steric and electronic effects from the methyl group at position 4 direct fluorination to position 2 .
Q. How does this compound interact with biological targets, and what computational tools can predict its binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes or receptors. The fluorine atom’s electronegativity and the acetic acid moiety’s hydrogen-bonding capacity are critical for binding. For validation, synthesize derivatives with modified substituents and compare experimental IC₅₀ values with computational predictions .
Q. What are the challenges in detecting trace impurities in this compound, and how can they be addressed?
- Methodological Answer : Ultra-sensitive detection requires hyphenated techniques like LC-QTOF-MS or GC-MS with derivatization (e.g., silylation for carboxylic acids). For fluorinated impurities, ¹⁹F NMR offers specificity, as fluorine’s high spin-½ sensitivity allows detection at ppm levels. Reference standards from regulated sources (e.g., ECHA or FDA GSRS) ensure accurate quantification .
Q. Can this compound serve as a precursor for bioactive heterocycles, and what reaction pathways are most viable?
- Methodological Answer : Yes, the acetic acid moiety enables conjugation with amines or alcohols to form amides or esters. For example, coupling with 5-methyl-1H-pyrazol-3-amine (via EDCI/HOBt) generates pyrazolopyridine derivatives, which are pharmacologically relevant. Reaction progress can be monitored using in-situ IR spectroscopy to track carbonyl group transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
